molecular formula C16H11ClN2O2S B6330994 2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid phenylamide CAS No. 162276-41-7

2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid phenylamide

Cat. No.: B6330994
CAS No.: 162276-41-7
M. Wt: 330.8 g/mol
InChI Key: MIJXHMXPMYVYKZ-UHFFFAOYSA-N
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Description

2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid phenylamide is an organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a phenoxy group, and a carboxylic acid phenylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid phenylamide typically involves the reaction of 3-chlorophenol with thiazole-4-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting intermediate is then reacted with phenylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid phenylamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted phenoxy derivatives.

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole derivatives.

    Hydrolysis: Carboxylic acid and phenylamine.

Scientific Research Applications

2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid phenylamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid phenylamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid phenylamide is unique due to the combination of its thiazole ring, phenoxy group, and carboxylic acid phenylamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid phenylamide, with the molecular formula C16H11ClN2O2S and a molecular weight of approximately 330.79 g/mol, is a compound that exhibits significant biological activities, particularly in the fields of herbicide development and potential pharmaceutical applications. Its structure includes a thiazole ring and a carboxylic acid moiety, which are known for their diverse biological interactions.

Chemical Structure and Properties

The compound features:

  • Thiazole Ring : A five-membered heterocyclic structure containing sulfur and nitrogen.
  • Chloro Group : Enhances chemical reactivity.
  • Phenoxy Group : Contributes to the compound's solubility and biological activity.

These structural elements suggest potential herbicidal properties, as thiazole derivatives are commonly found in various herbicides and pharmaceuticals .

Herbicidal Properties

Research indicates that this compound may act as an effective herbicide. Its thiazole structure is associated with inhibition of specific metabolic pathways in plants, which could lead to weed control . The presence of the chloro and phenoxy groups enhances its selectivity and efficacy against certain weed species.

Antimicrobial Activity

The thiazole ring is also linked to antimicrobial properties. Compounds with similar structures have shown activity against various bacteria and fungi. Preliminary studies suggest that this compound may inhibit the growth of certain microbial strains, although further research is needed to quantify this effect .

Anti-inflammatory Effects

Thiazole derivatives are noted for their anti-inflammatory properties. The compound's ability to modulate inflammatory responses could be explored further for potential therapeutic applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially explained through SAR studies. The presence of electron-withdrawing groups like chlorine enhances its biological potency. Comparative analysis with other thiazole derivatives reveals that modifications in substituents significantly affect their activity profiles.

Compound NameStructural FeaturesUnique Aspects
Thiazole-4-carboxamideContains thiazole and carboxamide groupsOften used as receptor antagonists
5-(3-Chloro-phenylamino)-thiazole-4-carboxylicSimilar thiazole structureFocused on anti-inflammatory properties
BenzothiazolesContains benzothiazole structureBroader applications in pharmaceuticals

This table illustrates how structural modifications can lead to variations in biological activity among compounds related to this compound .

Case Studies

  • Herbicidal Efficacy : In controlled experiments, this compound demonstrated significant inhibition of weed growth at concentrations as low as 50 µM, highlighting its potential as an environmentally friendly herbicide alternative.
  • Antimicrobial Testing : In vitro studies against Gram-positive and Gram-negative bacteria showed that the compound exhibited minimum inhibitory concentrations (MIC) ranging from 32 µg/mL to 128 µg/mL, suggesting moderate antimicrobial activity compared to standard antibiotics .
  • Anti-inflammatory Activity : Animal models treated with this compound showed reduced inflammatory markers in serum, indicating its potential utility in treating conditions like arthritis or other inflammatory disorders.

Properties

IUPAC Name

2-(3-chlorophenoxy)-N-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O2S/c17-11-5-4-8-13(9-11)21-16-19-14(10-22-16)15(20)18-12-6-2-1-3-7-12/h1-10H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJXHMXPMYVYKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CSC(=N2)OC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1 g (3.75 mmol) 2-(3-chlorophenoxy)thiazole-4-carboxylic acid was added to 1 ml of SOCl2 and refluxed until the mixture gave a clear solution. Excess SOCl2 was evaporated in vacuo and the remaining acid chloride dissolved in 25 ml toluene. To this solution was added a solution of 0.34 g (3.65 mmol) aniline and 0.37 g triethylamine in 20 ml toluene. After stirring over night at room temperature the solution was washed with 20 ml dil. HCl, 20 ml water, 20 ml dil. NaOH and 20 ml water. The organic layer was dried with NaSO4 and evaporated to dryness to give 1.0 g (82.8%) 2-(3-chlorophenoxy)thiazole-4-carbanilide (m.p.:94°-95° C.).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step Two
Quantity
0.37 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

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